

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

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Compound of Interest

Compound Name: 2,4-Dibromo-6-ethylaniline

CAS No.: 81100-30-3

Cat. No.: B3416411

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This guide delves into the technical characterization of **2,4-Dibromo-6-ethylaniline**, a molecule identified by the CAS number 81100-30-3. It is imperative to state from the outset that this compound is not extensively documented in peer-reviewed scientific literature. As such, this document serves as both a repository of known information and a predictive guide grounded in the established principles of organic chemistry and analytical science. For the senior application scientist, the challenge with a compound like **2,4-Dibromo-6-ethylaniline** lies not in reciting a wealth of established data, but in constructing a robust framework for its synthesis, characterization, and potential application based on the reactivity of its constituent functional groups and data from closely related analogues. This guide is therefore structured to empower the researcher to confidently approach this molecule, equipped with a sound understanding of its likely properties and the methodologies required for its rigorous evaluation.

Core Identity and Physicochemical Profile

2,4-Dibromo-6-ethylaniline is a substituted aromatic amine. The presence of two bromine atoms, an ethyl group, and an amino group on the benzene ring dictates its chemical reactivity and physical properties. The amino group is a powerful ortho-, para-director and activating group in electrophilic aromatic substitution, though its reactivity can be modulated. The bromine

atoms are deactivating yet ortho-, para-directing, and the ethyl group is a weak activating group.

Structural and Molecular Data

Property	Value	Source
CAS Number	81100-30-3	[1]
Chemical Name	2,4-Dibromo-6-ethylaniline	[1]
Molecular Formula	C ₈ H ₉ Br ₂ N	[1]
Molecular Weight	278.97 g/mol	[1]
SMILES	NC1=C(CC)C=C(Br)C=C1Br	[1]
XLogP3	3.4	[1]

Predicted and Comparative Physicochemical Properties

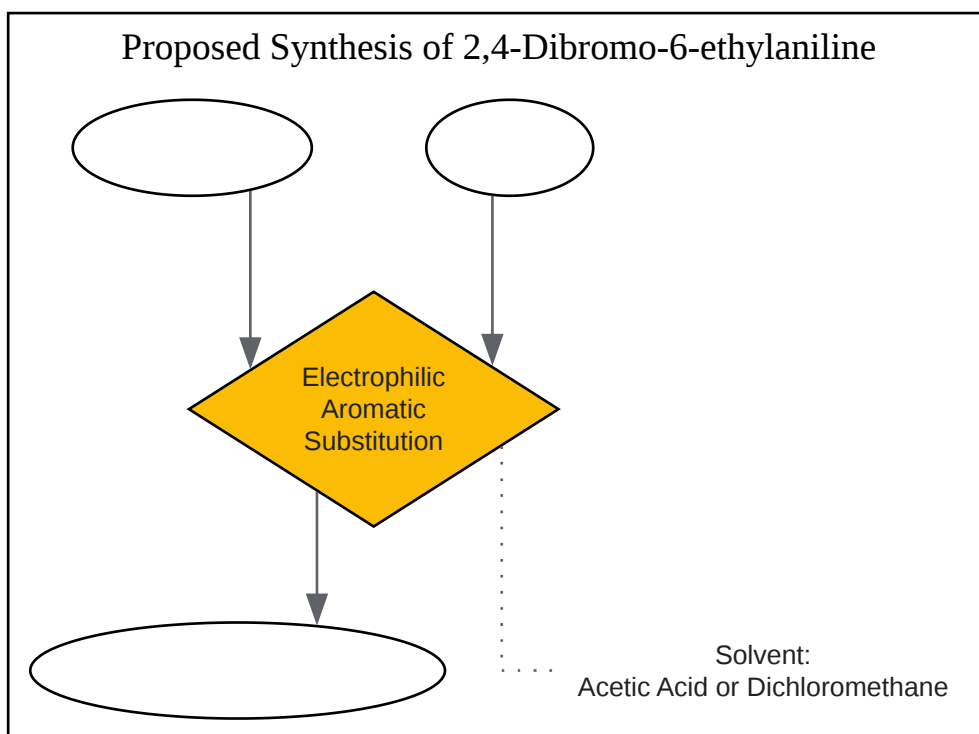
Direct experimental data for the physicochemical properties of **2,4-Dibromo-6-ethylaniline** are not readily available. However, we can infer likely characteristics and draw comparisons with a structurally similar, better-characterized compound, 2,6-Dibromo-4-methylaniline (CAS 6968-24-7).

Property	2,4-Dibromo-6-ethylaniline (Predicted)	2,6-Dibromo-4-methylaniline (Experimental)	Source (for analogue)
Appearance	Likely a solid at room temperature	Cream Powder	[2]
Melting Point	Not available	70.5-76.5 °C	[2]
Boiling Point	High, likely >250 °C	Not available	-
Solubility	Low in water, soluble in organic solvents (e.g., ethanol, dichloromethane)	Soluble in ethanol	[3]

Synthesis and Reactivity

Proposed Synthetic Pathway: Electrophilic Bromination

A logical and established method for the synthesis of **2,4-Dibromo-6-ethylaniline** is the direct electrophilic bromination of 2-ethylaniline. The amino group is a strong activating group, directing substitution to the ortho and para positions.



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Caption: Proposed synthetic route to **2,4-Dibromo-6-ethylaniline**.

Experimental Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-ethylaniline (1 equivalent) in glacial acetic acid.
- **Bromination:** Cool the solution in an ice bath. From the dropping funnel, add a solution of bromine (2 equivalents) in glacial acetic acid dropwise with stirring. The rate of addition

should be controlled to maintain the reaction temperature below 10 °C.

- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Pour the reaction mixture into a beaker containing cold water. Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Extract the product with dichloromethane (3 x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

- **Acetic Acid as Solvent:** Provides a polar medium to facilitate the reaction and can help to moderate the reactivity of the aniline.
- **Controlling Temperature:** The bromination of anilines is highly exothermic. Low-temperature control is crucial to prevent over-bromination and the formation of undesired byproducts.^[4]
- **Stoichiometry:** Using two equivalents of bromine targets the two most activated positions (para and one ortho position) on the 2-ethylaniline ring.

Chemical Reactivity and Potential Applications

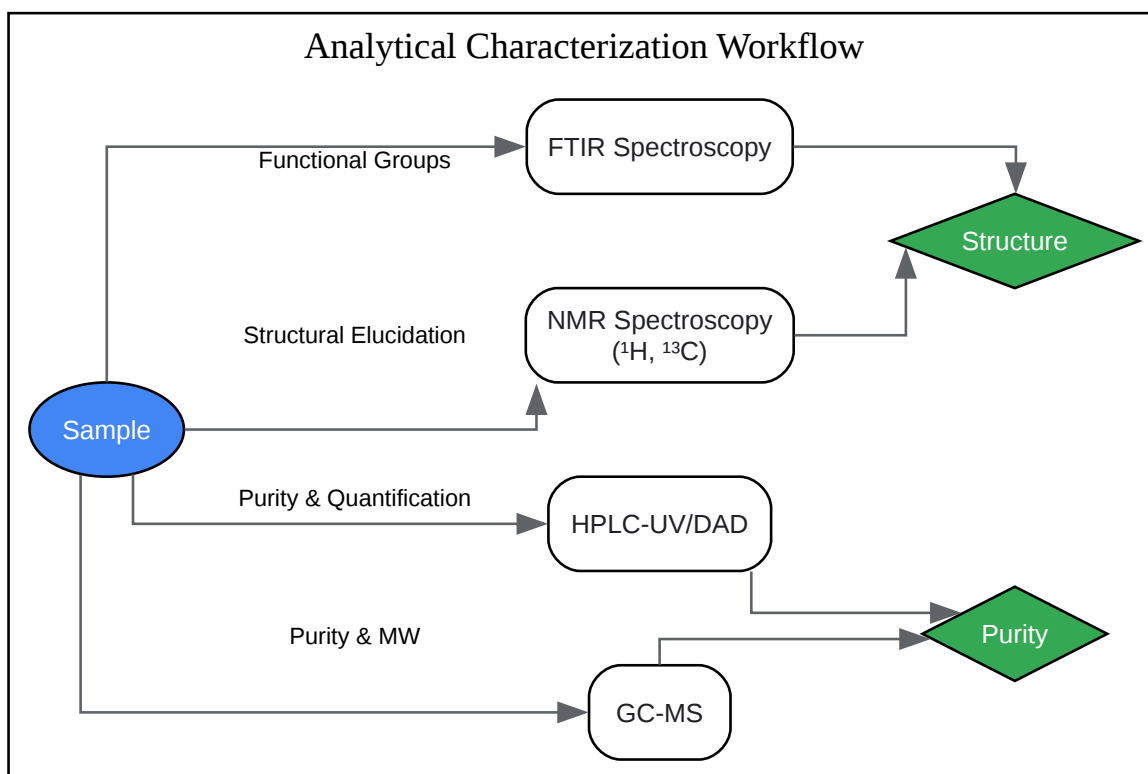
The chemical structure of **2,4-Dibromo-6-ethylaniline** suggests its primary utility as a building block in organic synthesis.

- **Pharmaceutical and Agrochemical Synthesis:** The aniline functionality can be diazotized and converted to a variety of other functional groups. The bromine atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex molecules. Similar halogenated anilines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.^[5]

- Dye Manufacturing: Aromatic amines are foundational components in the synthesis of azo dyes. The specific substitution pattern of **2,4-Dibromo-6-ethylaniline** could be exploited to create dyes with specific chromatic and fastness properties.[5]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of **2,4-Dibromo-6-ethylaniline**.



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Caption: Recommended workflow for the analytical characterization of **2,4-Dibromo-6-ethylaniline**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of halogenated anilines.[6]

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 400.
 - Expected Fragmentation: Look for the molecular ion peak (M+) and characteristic isotopic patterns for two bromine atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Diode Array Detection (DAD) is an excellent method for purity determination and quantification.^{[7][8]}

Protocol:

- Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile).
- HPLC Conditions:
 - Column: A C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and water.

- Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically around 240-260 nm for substituted anilines).
- Flow Rate: 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation.

- ^1H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expect signals for the aromatic protons, the $-\text{NH}_2$ protons, and the ethyl group protons ($-\text{CH}_2-$ and $-\text{CH}_3$).
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

- Expected Absorptions:
 - N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$).
 - C-H stretching of the aromatic and aliphatic groups (around $2850\text{-}3100\text{ cm}^{-1}$).
 - C=C stretching of the aromatic ring (around $1450\text{-}1600\text{ cm}^{-1}$).
 - C-N stretching (around $1250\text{-}1350\text{ cm}^{-1}$).
 - C-Br stretching (in the fingerprint region, $< 1000\text{ cm}^{-1}$).

Safety and Handling

While a specific safety data sheet (SDS) for **2,4-Dibromo-6-ethylaniline** should always be consulted, general precautions for handling halogenated aromatic amines should be followed.

- Hazards: Assumed to be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
- Handling: Use in a well-ventilated area or in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion and Future Directions

2,4-Dibromo-6-ethylaniline is a chemical intermediate with significant potential in various fields of chemical synthesis. While direct experimental data on this specific molecule is limited, a comprehensive understanding of its likely properties and behavior can be established through the study of analogous compounds and the application of fundamental chemical principles. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to work with this compound safely and effectively. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its utility in the development of novel molecules with valuable biological or material properties.

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